molecular formula C35H22Cl2N4O2S2 B329662 2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE

2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE

Cat. No.: B329662
M. Wt: 665.6 g/mol
InChI Key: LJSDLXKQJCBSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with multiple functional groups, including chloro, thienyl, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thienyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used to replace halogen atoms.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Scientific Research Applications

2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride
  • 2-(5-chloro-2-thienyl)-2-(methylamino)cyclohexanone hydrochloride

Uniqueness

What sets 2-(5-CHLORO-2-THIENYL)-N~4~-[2-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYLPHENYL]-4-QUINOLINECARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C35H22Cl2N4O2S2

Molecular Weight

665.6 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-[2-[[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]amino]-4-methylphenyl]quinoline-4-carboxamide

InChI

InChI=1S/C35H22Cl2N4O2S2/c1-19-10-11-26(40-34(42)22-17-28(30-12-14-32(36)44-30)38-24-8-4-2-6-20(22)24)27(16-19)41-35(43)23-18-29(31-13-15-33(37)45-31)39-25-9-5-3-7-21(23)25/h2-18H,1H3,(H,40,42)(H,41,43)

InChI Key

LJSDLXKQJCBSRR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl

Origin of Product

United States

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